molecular formula C17H13KN2O2 B5073345 Potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate

Potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate

Cat. No.: B5073345
M. Wt: 316.39 g/mol
InChI Key: ULZRGVLQFSWDMZ-UHFFFAOYSA-M
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Description

Potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. This compound is characterized by the presence of a quinoline ring system substituted with pyridinyl and carboxylate groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate typically involves multi-step organic synthesis. One common method includes the condensation of 2-amino-3-methylpyridine with 2,4-pentanedione to form the quinoline ring. This intermediate is then further reacted with potassium hydroxide and carbon dioxide to introduce the carboxylate group. The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate
  • Potassium 6,8-dimethyl-2-(pyridin-3-yl)quinoline-4-carboxylate

Uniqueness

Potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

potassium;6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2.K/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12;/h3-9H,1-2H3,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZRGVLQFSWDMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13KN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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